2-(3,4-DIMETHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a 3,4-dimethoxyphenyl group and a 4-methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials for this synthesis are p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinoline: Shares a similar quinoline core but lacks the piperidino substitution.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Another derivative with different substituents.
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O3/c1-16-10-12-26(13-11-16)24(27)19-15-21(25-20-7-5-4-6-18(19)20)17-8-9-22(28-2)23(14-17)29-3/h4-9,14-16H,10-13H2,1-3H3 |
InChI Key |
AMNMCRAYVVYJRN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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